4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine
Overview
Description
4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is a complex organic compound known for its diverse applications in scientific research. This compound features a pyrimidine core substituted with a piperazine ring, which is further functionalized with a 3-chloro-4-methoxybenzenesulfonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine and an aldehyde or ketone.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrimidine core.
Functionalization with 3-Chloro-4-methoxybenzenesulfonyl Group: This step involves the reaction of the piperazine derivative with 3-chloro-4-methoxybenzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors, modulating their activity through binding interactions.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular functions and signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}-1H-pyrrolo[2,3-b]pyridine): Shares structural similarities but differs in the substitution pattern and functional groups.
3-Chloro-4-hydroxybenzaldehyde: Similar aromatic core but lacks the piperazine and pyrimidine moieties.
Uniqueness
4-[4-(3-Chloro-4-methoxybenzenesulfonyl)piperazin-1-YL]-6-methyl-2-(pyrrolidin-1-YL)pyrimidine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
4-[4-(3-chloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methyl-2-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3S/c1-15-13-19(23-20(22-15)25-7-3-4-8-25)24-9-11-26(12-10-24)30(27,28)16-5-6-18(29-2)17(21)14-16/h5-6,13-14H,3-4,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMGNLOOCKAHFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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